molecular formula C12H9BrFNO B1328452 5-Bromo-2-(4-fluorophenoxy)aniline CAS No. 31081-30-8

5-Bromo-2-(4-fluorophenoxy)aniline

Cat. No.: B1328452
CAS No.: 31081-30-8
M. Wt: 282.11 g/mol
InChI Key: LDLZCMSKHTZAAP-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a fluorophenoxy group at the 2nd position on the aniline ring. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(4-fluorophenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-(4-fluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Quinone Derivatives: Formed through oxidation reactions.

    Amine Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry:

5-Bromo-2-(4-fluorophenoxy)aniline is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and materials, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a probe in proteomics research to investigate protein functions and interactions .

Medicine:

The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-4-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline

Comparison:

5-Bromo-2-(4-fluorophenoxy)aniline is unique due to the presence of both bromine and fluorophenoxy groups on the aniline ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it suitable for specific synthetic and research purposes .

Properties

IUPAC Name

5-bromo-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZCMSKHTZAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649873
Record name 5-Bromo-2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31081-30-8
Record name 5-Bromo-2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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